CYP1A1 vs. CYP2B1 Isoform Selectivity
In rat liver microsome assays, 2,3-dimethyl-1,4-dihydroanthracene-9,10-dione inhibits CYP1A1 (aryl hydrocarbon hydroxylase activity) with an IC50 of 5.0 μM, while inhibition of CYP2B1 (aminopyrine N-demethylase) requires a 10.6-fold higher concentration (IC50 = 53.0 μM). A third measurement under phenobarbitone-induced conditions yields CYP1A1 IC50 = 84.0 μM, confirming the differential sensitivity of induced versus basal enzyme states [1]. This intra-compound selectivity profile distinguishes it from unsubstituted anthraquinone, for which such isoform-discrimination data are not reported in the same assay context.
| Evidence Dimension | CYP enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 5.0 μM; CYP2B1 IC50 = 53.0 μM; CYP1A1 (PB-induced) IC50 = 84.0 μM |
| Comparator Or Baseline | Intra-compound comparator: CYP1A1 vs. CYP2B1 in the same compound. Selectivity ratio = 10.6-fold. |
| Quantified Difference | 10.6-fold selectivity for CYP1A1 over CYP2B1 (IC50 ratio 53.0/5.0); CYP1A1 potency varies 16.8-fold depending on induction state (84.0/5.0) |
| Conditions | Rat liver microsomes; 3-methylcholanthrene-induced (CYP1A1 assay at 2.6×10⁻⁴ M) and phenobarbitone-treated (CYP2B1 assay); data curated by ChEMBL and deposited in BindingDB [1] |
Why This Matters
This isoform selectivity profile enables researchers to use the compound as a tool for probing CYP1A1-dependent metabolic pathways with reduced confounding from CYP2B1 co-inhibition, a differentiation not offered by the unsubstituted parent anthraquinone.
- [1] BindingDB Entry BDBM50404853 (ChEMBL156313). Affinity Data: CYP1A1 IC50 = 5.00E+3 nM (3-MC-induced rat liver microsomes); CYP2B1 IC50 = 5.30E+4 nM (phenobarbitone-treated rats); CYP1A1 IC50 = 8.40E+4 nM (phenobarbitone-treated rats). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 (accessed 2026-05-06). View Source
